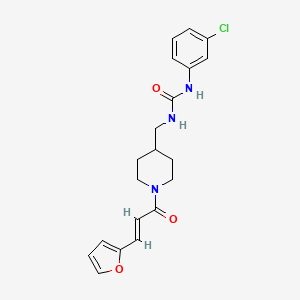

(E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea

CAS No.: 1235698-59-5

Cat. No.: VC6732486

Molecular Formula: C20H22ClN3O3

Molecular Weight: 387.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235698-59-5 |

|---|---|

| Molecular Formula | C20H22ClN3O3 |

| Molecular Weight | 387.86 |

| IUPAC Name | 1-(3-chlorophenyl)-3-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]urea |

| Standard InChI | InChI=1S/C20H22ClN3O3/c21-16-3-1-4-17(13-16)23-20(26)22-14-15-8-10-24(11-9-15)19(25)7-6-18-5-2-12-27-18/h1-7,12-13,15H,8-11,14H2,(H2,22,23,26)/b7-6+ |

| Standard InChI Key | DXDJAGJGMCYTRC-VOTSOKGWSA-N |

| SMILES | C1CN(CCC1CNC(=O)NC2=CC(=CC=C2)Cl)C(=O)C=CC3=CC=CO3 |

Introduction

The compound "(E)-1-(3-chlorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea" is a synthetic molecule that belongs to the class of urea derivatives. Urea-based compounds are widely studied for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties. This specific compound incorporates structural motifs such as a chlorophenyl group, a furan ring, and a piperidine moiety, which are known to enhance its pharmacological potential.

Synthesis

The synthesis of this compound likely involves:

-

Formation of the acryl group: A condensation reaction between furan-2-carboxaldehyde and an appropriate precursor to yield the (E)-acryloyl moiety.

-

Piperidine functionalization: Introduction of the acryl moiety onto a piperidinyl intermediate.

-

Urea formation: Reaction of the chlorophenyl isocyanate with the piperidine derivative to form the final urea linkage.

These steps are consistent with methods used in synthesizing urea derivatives for medicinal chemistry applications.

Anticancer Potential

Urea derivatives are well-known for their antiproliferative activities. Studies on related compounds suggest that:

-

Substituted phenyl ureas can inhibit cancer cell growth by targeting kinases like BRAF or VEGFR .

-

The presence of a chlorophenyl group enhances hydrophobic interactions with protein active sites .

Enzyme Inhibition

Compounds containing urea or thiourea scaffolds have shown efficacy as urease inhibitors, which are crucial for treating conditions like peptic ulcers and kidney stones .

Anti-inflammatory Activity

The furan ring in this compound may contribute to anti-inflammatory effects by interacting with cyclooxygenase enzymes or other inflammatory mediators .

Computational Studies

Docking studies on similar compounds reveal:

-

Hydrogen bonding interactions between the urea NH groups and enzyme residues.

-

π-π stacking facilitated by aromatic rings like furan and chlorophenyl groups.

These properties highlight its potential as a lead molecule for drug development.

Research Applications

| Application | Details |

|---|---|

| Pharmacological Testing | Screening against cancer cell lines (e.g., A549, HCT-116) |

| Enzyme Inhibition | Evaluation as a urease or kinase inhibitor |

| Structure Optimization | Modifications to improve potency and selectivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume